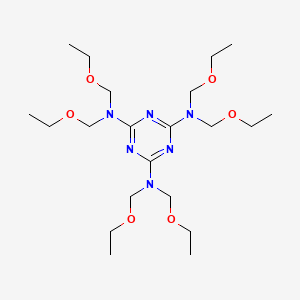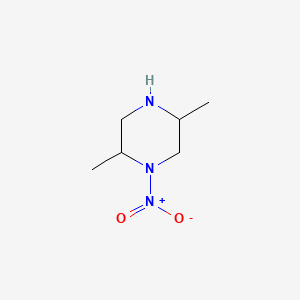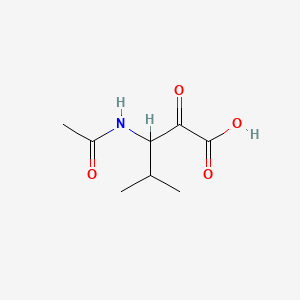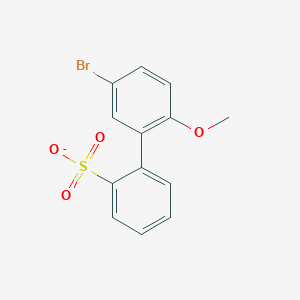
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- is a derivative of the s-triazine family, which is a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
The synthesis of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- typically involves the reaction of s-Triazine-1,3,5-triamine with ethoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, leading to its antimicrobial and anticancer effects. For example, it can inhibit topoisomerases and kinases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- can be compared with other s-triazine derivatives such as:
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-: Similar in structure but with different alkyl groups, leading to variations in chemical properties and applications.
s-Triazine-1,3,5-triamine, hexakis(methoxymethyl)-: Another derivative with methoxymethyl groups, which may exhibit different reactivity and biological activity.
Properties
CAS No. |
10193-52-9 |
|---|---|
Molecular Formula |
C21H42N6O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(ethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6O6/c1-7-28-13-25(14-29-8-2)19-22-20(26(15-30-9-3)16-31-10-4)24-21(23-19)27(17-32-11-5)18-33-12-6/h7-18H2,1-6H3 |
InChI Key |
PEDRIHRZXCQSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(COCC)C1=NC(=NC(=N1)N(COCC)COCC)N(COCC)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)

![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

